molecular formula C12H23NO3 B12557551 2-Ethoxy-1-nitrodec-3-ene CAS No. 147671-61-2

2-Ethoxy-1-nitrodec-3-ene

Cat. No.: B12557551
CAS No.: 147671-61-2
M. Wt: 229.32 g/mol
InChI Key: ARGQEJNOGLXNPD-UHFFFAOYSA-N
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Description

2-Ethoxy-1-nitrodec-3-ene is a chemical compound with the molecular formula C12H23NO3 It is characterized by the presence of an ethoxy group, a nitro group, and a double bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-nitrodec-3-ene typically involves the nitration of an appropriate precursor. One common method is the nitration of 2-ethoxydec-3-ene using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-nitrodec-3-ene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: Formation of 2-ethoxy-1-aminodec-3-ene.

    Oxidation: Formation of 2-ethoxydec-3-enoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-1-nitrodec-3-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-nitrodec-3-ene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethoxy group can undergo hydrolysis. These interactions can lead to various biochemical effects, depending on the specific context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1-nitrodec-3-ene: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxy-1-nitrooct-3-ene: Similar structure but with a shorter carbon chain.

    2-Ethoxy-1-nitrodec-2-ene: Similar structure but with the double bond in a different position.

Uniqueness

2-Ethoxy-1-nitrodec-3-ene is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

147671-61-2

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

2-ethoxy-1-nitrodec-3-ene

InChI

InChI=1S/C12H23NO3/c1-3-5-6-7-8-9-10-12(16-4-2)11-13(14)15/h9-10,12H,3-8,11H2,1-2H3

InChI Key

ARGQEJNOGLXNPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(C[N+](=O)[O-])OCC

Origin of Product

United States

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